4-(Benzyloxy)naphthalene-2-carbaldehyde
Overview
Description
4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of naphthalene, featuring a benzyloxy group at the 4-position and an aldehyde group at the 2-position. This compound is utilized in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often react at the benzylic position , which could suggest potential targets.
Mode of Action
It’s known that benzylic compounds can undergo reactions via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .
Biochemical Pathways
It’s known that benzylic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)naphthalene-2-carbaldehyde . These factors could include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)naphthalene-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Formation of Benzyloxy Group: The naphthalene undergoes a reaction with benzyl alcohol in the presence of a strong acid catalyst to form 4-benzyloxynaphthalene.
Introduction of Aldehyde Group: The 4-benzyloxynaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Benzyloxy)naphthalene-2-carboxylic acid.
Reduction: 4-(Benzyloxy)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)naphthalene-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-(Methoxy)naphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Naphthaldehyde: Lacks the benzyloxy group, making it less versatile in certain reactions.
4-(Benzyloxy)benzaldehyde: Similar functional groups but different aromatic core.
Uniqueness: 4-(Benzyloxy)naphthalene-2-carbaldehyde is unique due to the combination of the benzyloxy and aldehyde groups on the naphthalene core, providing distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-phenylmethoxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRGAYGWFPENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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